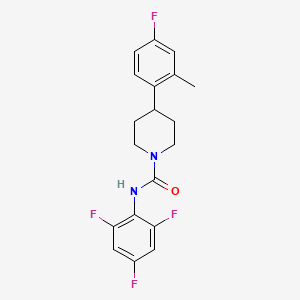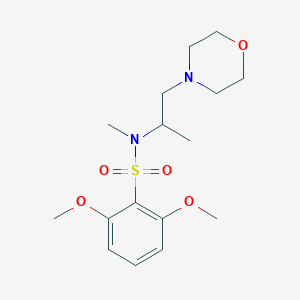![molecular formula C20H25N3O3 B6973571 N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-3,4-dihydro-1H-isochromene-1-carboxamide](/img/structure/B6973571.png)
N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-3,4-dihydro-1H-isochromene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-3,4-dihydro-1H-isochromene-1-carboxamide is a complex organic compound known for its versatility in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-3,4-dihydro-1H-isochromene-1-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the oxane ring: through a nucleophilic substitution reaction, where a suitable starting material reacts with a nucleophile under controlled temperature and pressure.
Incorporation of the imidazole ring: via a cyclization reaction, utilizing reagents like ethylamine to introduce the 1-ethylimidazol-2-yl group.
Coupling with isochromene: through a condensation reaction, forming the final compound in the presence of catalysts and solvents like dichloromethane.
Industrial Production Methods: For large-scale industrial production, the process often involves:
Optimization of reaction conditions: to ensure high yield and purity, such as using automated reactors for precise temperature and pressure control.
Purification techniques: including crystallization and chromatography to isolate the compound.
Quality control measures: like spectroscopy (NMR, IR) to verify the structure and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
Oxidation: This compound can undergo oxidation reactions, typically yielding derivatives with additional oxygen-containing functional groups.
Reduction: Reduction reactions, often employing hydrogenation, can convert double bonds within the molecule to single bonds, modifying its reactivity.
Substitution: Various substitution reactions can introduce new functional groups, enhancing the compound's chemical diversity.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide, often under acidic conditions.
Reducing agents: Like lithium aluminum hydride or palladium on carbon, usually in solvent systems like ether.
Substituents: Halogens (Cl, Br), alkyl groups, or other nucleophiles, facilitated by polar aprotic solvents (e.g., DMSO, DMF).
Major Products Formed from these Reactions
Oxidized derivatives: Such as carboxylic acids or ketones.
Reduced forms: Including alkanes or alcohols.
Substituted compounds:
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound serves as a versatile building block for synthesizing complex molecules, aiding in the development of new materials and catalysis processes.
Biology: Biologically, its structural features allow for interactions with enzymes and receptors, making it a useful tool in studying biochemical pathways and mechanisms.
Medicine: Medically, it holds potential in drug discovery and development, particularly in designing compounds with specific biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Industrially, the compound can be used in the production of specialty chemicals, polymers, and advanced materials, contributing to innovations in sectors like pharmaceuticals and materials science.
Wirkmechanismus
Mechanism by Which it Exerts its Effects: The compound's effects are largely governed by its ability to interact with specific molecular targets, including enzymes, receptors, and DNA. These interactions can modulate biochemical pathways, leading to desired biological outcomes.
Molecular Targets and Pathways Involved
Enzymes: It can inhibit or activate enzymes, influencing metabolic pathways.
Receptors: Binding to receptors can alter signal transduction processes.
DNA Interaction: Intercalation or binding to DNA can affect gene expression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Similar Compounds: Similar compounds may share structural motifs such as imidazole or isochromene rings but differ in substituent groups, affecting their reactivity and applications.
List of Similar Compounds
N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]-3,4-dihydro-1H-isochromene-1-carboxamide
N-[(2S,3S)-2-(1-propylimidazol-2-yl)oxan-3-yl]-3,4-dihydro-1H-isochromene-1-carboxamide
N-[(2S,3S)-2-(1-benzylimidazol-2-yl)oxan-3-yl]-3,4-dihydro-1H-isochromene-1-carboxamide
There you go
Eigenschaften
IUPAC Name |
N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-3,4-dihydro-1H-isochromene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-2-23-11-10-21-19(23)18-16(8-5-12-25-18)22-20(24)17-15-7-4-3-6-14(15)9-13-26-17/h3-4,6-7,10-11,16-18H,2,5,8-9,12-13H2,1H3,(H,22,24)/t16-,17?,18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRRVPPZOATPGD-RGBJRUIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C2C(CCCO2)NC(=O)C3C4=CC=CC=C4CCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=CN=C1[C@@H]2[C@H](CCCO2)NC(=O)C3C4=CC=CC=C4CCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-tert-butyl-1H-1,2,4-triazol-5-yl)methyl]-1-(oxolan-2-yl)ethanamine](/img/structure/B6973496.png)
![N-(4-bromo-2-chlorophenyl)-4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidine-1-carboxamide](/img/structure/B6973500.png)
![5-[1-[(1-Tert-butylpyrazol-4-yl)methyl]piperidin-4-yl]-3-(2-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B6973510.png)

![N-(4-bromo-3-fluorophenyl)-4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidine-1-carboxamide](/img/structure/B6973520.png)
![4-(5-methyl-3,4-dihydropyrazol-2-yl)-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]benzamide](/img/structure/B6973533.png)
![Tert-butyl 2-[(1-ethylsulfonylpiperidin-4-yl)-(2-methoxypropanoyl)amino]acetate](/img/structure/B6973535.png)
![1-[4-[[(1R)-1-(3-hydroxyphenyl)ethyl]amino]piperidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B6973541.png)
![N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-2-(2-methylpropyl)-1,3-thiazole-4-carboxamide](/img/structure/B6973552.png)
![3-(3,5-dimethylpyrazol-1-yl)-N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]butanamide](/img/structure/B6973559.png)
![N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]-3-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B6973565.png)
![N-[(4-piperidin-1-yloxan-4-yl)methyl]-3-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B6973580.png)

